molecular formula C14H13NO4 B6382686 4-(3-Ethoxyphenyl)-2-nitrophenol, 95% CAS No. 1261957-48-5

4-(3-Ethoxyphenyl)-2-nitrophenol, 95%

Cat. No. B6382686
CAS RN: 1261957-48-5
M. Wt: 259.26 g/mol
InChI Key: MHEIOXMLBPPDKH-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-2-nitrophenol, 95% (4-EPNP) is an aromatic nitro compound used in a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of organic compounds, such as dyes and pharmaceuticals. 4-EPNP is also used as a reagent in numerous biochemical and physiological studies.

Scientific Research Applications

4-(3-Ethoxyphenyl)-2-nitrophenol, 95% has numerous scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as dyes and pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, 4-(3-Ethoxyphenyl)-2-nitrophenol, 95% has been used in the synthesis of a variety of compounds used in drug discovery and development.

Mechanism of Action

4-(3-Ethoxyphenyl)-2-nitrophenol, 95% is an aromatic nitro compound that is believed to act as an electron-donating group. This allows it to interact with other molecules and form stable complexes. It is also believed to be able to act as a nucleophile in some reactions, allowing it to react with other molecules to form new compounds.
Biochemical and Physiological Effects
4-(3-Ethoxyphenyl)-2-nitrophenol, 95% has been studied for its biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, as well as the ability to modulate cell signaling pathways. It has also been shown to have an inhibitory effect on the production of nitric oxide, which is an important regulator of many physiological processes.
Advantages and Limitations for Laboratory Experiments
4-(3-Ethoxyphenyl)-2-nitrophenol, 95% is a useful reagent for laboratory experiments due to its stability and low toxicity. It is also relatively inexpensive and can be easily synthesized. However, it is important to note that it can be difficult to purify 4-(3-Ethoxyphenyl)-2-nitrophenol, 95% due to the presence of byproducts. Additionally, the reaction can be difficult to control, which can lead to inconsistent results.

Future Directions

In the future, 4-(3-Ethoxyphenyl)-2-nitrophenol, 95% can be used to further explore its biochemical and physiological effects. It can also be used to develop new compounds for drug discovery and development. Additionally, 4-(3-Ethoxyphenyl)-2-nitrophenol, 95% can be used as a reagent in the synthesis of a variety of organic compounds, such as dyes and pharmaceuticals. Finally, 4-(3-Ethoxyphenyl)-2-nitrophenol, 95% can be used to further explore its mechanism of action and its ability to interact with other molecules.

Synthesis Methods

4-(3-Ethoxyphenyl)-2-nitrophenol, 95% can be synthesized by a variety of methods. One of the most common methods involves the reaction of 3-ethoxyphenol with nitric acid in the presence of sulfuric acid. This reaction yields 4-(3-Ethoxyphenyl)-2-nitrophenol, 95% as the main product, along with several byproducts. The reaction is typically conducted at room temperature and can be scaled up for industrial production.

properties

IUPAC Name

4-(3-ethoxyphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-19-12-5-3-4-10(8-12)11-6-7-14(16)13(9-11)15(17)18/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEIOXMLBPPDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686267
Record name 3'-Ethoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethoxyphenyl)-2-nitrophenol

CAS RN

1261957-48-5
Record name [1,1′-Biphenyl]-4-ol, 3′-ethoxy-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261957-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Ethoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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